molecular formula C14H15N5O2S B5763149 N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

Cat. No. B5763149
M. Wt: 317.37 g/mol
InChI Key: ARGWISYOTDNSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as ADPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer research. ADPA is a thioacetamide derivative that has shown promising results in inhibiting the growth of cancer cells in vitro. In

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of thioesterase enzymes, which are involved in the metabolism of fatty acids. This inhibition leads to the accumulation of fatty acids in cancer cells, which in turn leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to have minimal toxicity in vitro and in vivo. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide does not affect the viability of normal cells and tissues. However, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its low toxicity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. One direction is to investigate the potential of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide as a combination therapy with other anti-cancer agents. Another direction is to explore the use of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in animal models of cancer to assess its efficacy and toxicity in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to identify potential biomarkers of response to N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide therapy.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells in vitro. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has minimal toxicity and is relatively easy to synthesize, which makes it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to assess its efficacy and toxicity in vivo.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves the reaction between 4-acetylphenyl isothiocyanate and 4,6-diamino-2-pyrimidinethiol. The reaction takes place in anhydrous ethanol and is catalyzed by triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethylsulfoxide and dimethylformamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-8(20)9-2-4-10(5-3-9)17-13(21)7-22-14-18-11(15)6-12(16)19-14/h2-6H,7H2,1H3,(H,17,21)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGWISYOTDNSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.